molecular formula C5H7BrN2O B578602 (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol CAS No. 1276056-83-7

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Cat. No.: B578602
CAS No.: 1276056-83-7
M. Wt: 191.028
InChI Key: YLTQBUUGYXTAHV-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol typically involves the bromination of 1-methylpyrazole followed by a reaction with formaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For instance, the reaction mixture is often protected with an inert atmosphere, such as nitrogen, and solvents like toluene or chlorobenzene are used .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with its targets, leading to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Uniqueness: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTQBUUGYXTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725500
Record name (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-83-7
Record name 4-Bromo-1-methyl-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID60725500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol
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Synthesis routes and methods I

Procedure details

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (2 g, 9.13 mmol) in DCM (40 mL) was cooled to −78° C. Diisobutylaluminum hydride (36.5 mL, 36.5 mmol) in DCM was added, and the reaction mixture was stirred for 2 hours at the same temperature. The reaction mixture was subsequently quenched with aqueous saturated sodium potassium tartrate and was transferred to a reparatory funnel, where it was washed with water and brine, dried over Na2SO4, and concentrated to give the title compound as a white solid (0.76 g, 44%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (677 mg, 3.58 mmol) in MeOH (8 mL) at 0° C., NaBH4 (136 mg, 0.86 mmol) was added. The solution was stirred at room temperature for 2 hours. The reaction was concentrated in vacuo and diluted with water. The solution was extracted with EtOAc, the organic layer collected, dried over sodium sulphate and concentrated in vacuo to afford the title compound as a white solid (614 mg, 90%).
Quantity
677 mg
Type
reactant
Reaction Step One
Name
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
90%

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